![molecular formula C7H5BrN2 B12827410 1-Bromo-1H-benzo[d]imidazole CAS No. 348619-95-4](/img/structure/B12827410.png)
1-Bromo-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1H-benzo[d]imidazole is a halogenated derivative of benzoimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to the first position of the benzoimidazole ring. Benzoimidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the bromination of benzoimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzoimidazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the benzoimidazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl or alkyl-aryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and ligands (e.g., triphenylphosphine) in an inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substituted benzoimidazole derivatives
- Oxidized or reduced forms of the compound
- Biaryl or alkyl-aryl compounds
Wissenschaftliche Forschungsanwendungen
1-Bromo-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Bromo-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can enhance the compound’s binding affinity to the target site through halogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.
1-Iodo-1H-benzo[d]imidazole: Similar structure with an iodine atom instead of bromine.
2-Bromo-1H-benzo[d]imidazole: Bromine atom attached to the second position of the benzoimidazole ring.
Uniqueness: 1-Bromo-1H-benzo[d]imidazole is unique due to the specific position of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can also affect the compound’s chemical and biological properties, making it distinct from its chloro and iodo counterparts.
Eigenschaften
CAS-Nummer |
348619-95-4 |
|---|---|
Molekularformel |
C7H5BrN2 |
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
1-bromobenzimidazole |
InChI |
InChI=1S/C7H5BrN2/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H |
InChI-Schlüssel |
FWZFVOARLMRVSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


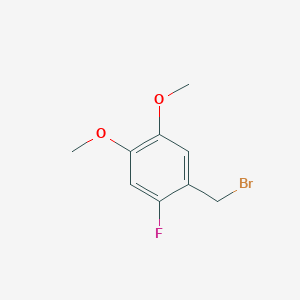
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
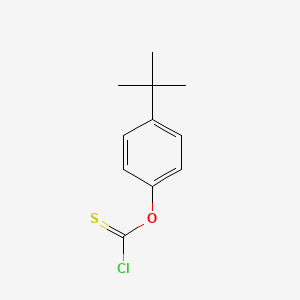
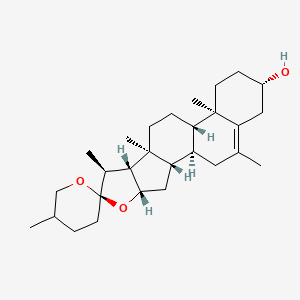
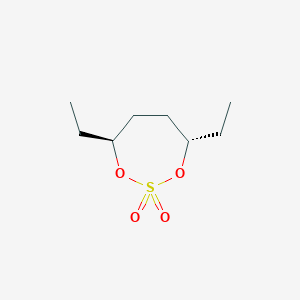
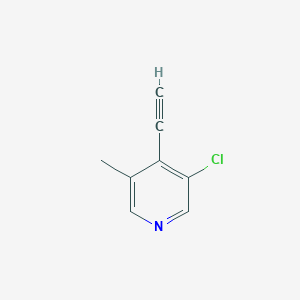


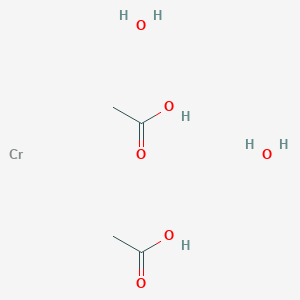
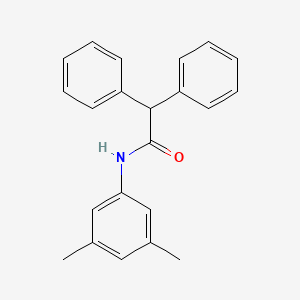
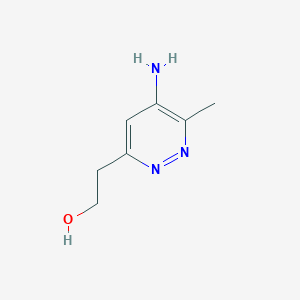
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)


